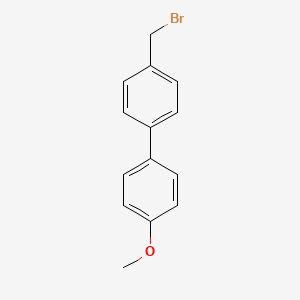
4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromomethyl group attached to one benzene ring and a methoxy group attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl typically involves the bromination of 4’-methoxy-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl can be achieved through a continuous flow process. This involves the use of a bromination reagent, such as N-bromosuccinimide, and a solvent like acetone or dichloromethane. The reactants are mixed and passed through a constant-temperature water bath reactor under illumination to achieve the desired bromination .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: The major product is 4’-methoxy-1,1’-biphenyl-4-carboxylic acid.
Reduction: The major product is 4’-methoxy-1,1’-biphenyl.
Applications De Recherche Scientifique
4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a methoxy group.
4-Methoxybenzyl bromide: Similar in structure but with a single benzene ring instead of two.
4-Bromomethylbiphenyl: Similar in structure but without the methoxy group.
Uniqueness
4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl is unique due to the presence of both a bromomethyl group and a methoxy group on the biphenyl scaffold. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C14H13BrO |
|---|---|
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13BrO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10H2,1H3 |
Clé InChI |
ZTAQCLNVZZFRRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


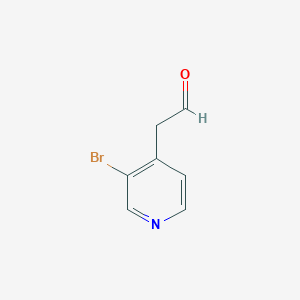

![(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate](/img/structure/B12437138.png)
![1-[4-(2-Methylpropoxy)phenyl]ethanamine; acetic acid](/img/structure/B12437144.png)

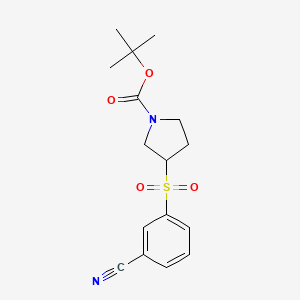
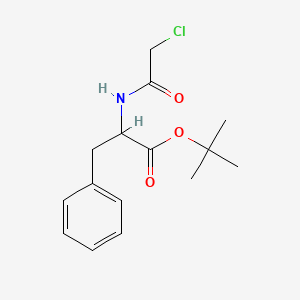
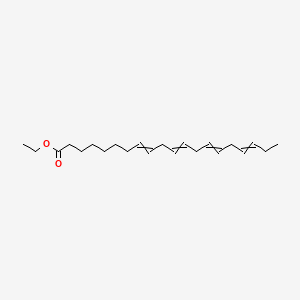
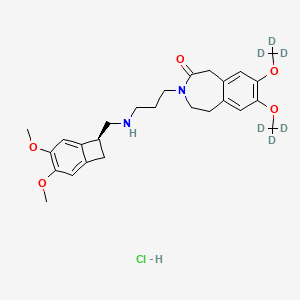
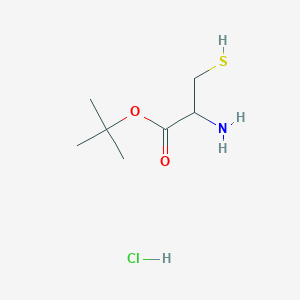
![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)


![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)
